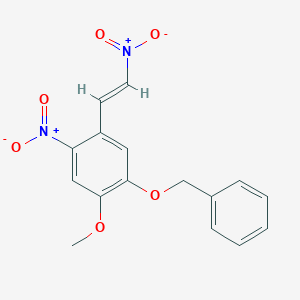
2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- is not fully understood. However, studies have suggested that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- has also been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- is its potent anti-cancer properties. This makes it an attractive compound for cancer research. However, one of the limitations of this compound is its complex synthesis method, which can make it challenging to produce large quantities of the compound for lab experiments.
Orientations Futures
There are several future directions for the research on 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)-. One of the major areas of focus is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields. Finally, more research is needed to explore the potential side effects of this compound and its safety for human use.
Méthodes De Synthèse
The synthesis of 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- involves a multistep process that includes the reaction of 4-phenylbut-3-yn-1-ol with 1-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene under the influence of a palladium catalyst. This reaction results in the formation of 1-(4-phenylbut-3-ynyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, which is further reacted with 1-piperidin-4-yl-1H-benzo[d]imidazol-2(3H)-one to yield 2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)-.
Applications De Recherche Scientifique
2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- has been extensively studied for its potential applications in various scientific research fields. One of the major applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties, and it can induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
100466-03-3 |
|---|---|
Nom du produit |
2-Benzimidazolinone, 1-(1-(4-phenylbut-3-ynyl)-4-piperidyl)- |
Formule moléculaire |
C22H23N3O |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
3-[1-(4-phenylbut-3-ynyl)piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C22H23N3O/c26-22-23-20-11-4-5-12-21(20)25(22)19-13-16-24(17-14-19)15-7-6-10-18-8-2-1-3-9-18/h1-5,8-9,11-12,19H,7,13-17H2,(H,23,26) |
Clé InChI |
WBCKSDLJLBWFPY-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCC#CC4=CC=CC=C4 |
SMILES canonique |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCC#CC4=CC=CC=C4 |
Autres numéros CAS |
100466-03-3 |
Synonymes |
1-[1-(4-Phenyl-3-butynyl)-4-piperidinyl]-1H-benzimidazol-2(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)







